molecular formula C19H21N3O7S B10881636 (2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

(2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10881636
M. Wt: 435.5 g/mol
InChI Key: SZIYDTFOOIAGAJ-UHFFFAOYSA-N
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Description

(2,3-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of a dimethoxyphenyl group, a nitrophenylsulfonyl group, and a piperazino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,3-dimethoxybenzaldehyde with piperazine in the presence of a suitable catalyst to form the piperazino intermediate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,3-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy groups can result in various substituted phenyl derivatives .

Scientific Research Applications

(2,3-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of (2,3-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazino group can enhance the compound’s binding affinity to its targets, thereby modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group, a nitrophenylsulfonyl group, and a piperazino group makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H21N3O7S

Molecular Weight

435.5 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C19H21N3O7S/c1-28-17-5-3-4-16(18(17)29-2)19(23)20-10-12-21(13-11-20)30(26,27)15-8-6-14(7-9-15)22(24)25/h3-9H,10-13H2,1-2H3

InChI Key

SZIYDTFOOIAGAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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